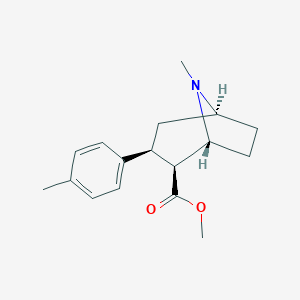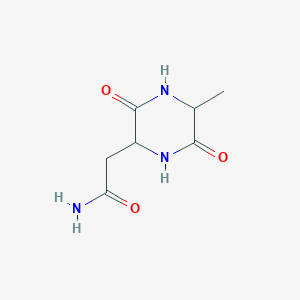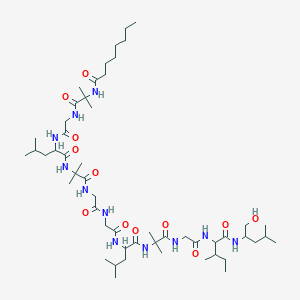![molecular formula C15H20ClN3OS B237623 N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes.
Mécanisme D'action
CPP works by binding to and modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. These receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with one another. This effect is thought to underlie the compound's potential therapeutic benefits in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP is its ability to penetrate cell membranes, allowing it to easily access intracellular targets. However, its effects on NMDA receptors can be complex and context-dependent, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on CPP. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying CPP's effects on NMDA receptors and its potential for treating neurological disorders.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 3-chloro-2-piperidin-1-ylphenylamine with thiocarbonyldiimidazole and 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to obtain pure CPP.
Applications De Recherche Scientifique
CPP has been widely used in scientific research for its ability to cross the blood-brain barrier and affect the central nervous system. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C15H20ClN3OS |
|---|---|
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C15H20ClN3OS/c1-2-13(20)18-15(21)17-12-8-6-7-11(16)14(12)19-9-4-3-5-10-19/h6-8H,2-5,9-10H2,1H3,(H2,17,18,20,21) |
Clé InChI |
UUVNYPCBBXOXBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
SMILES canonique |
CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)